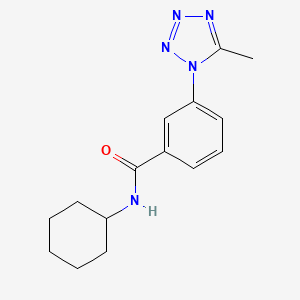
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate is a complex organic compound that features a trifluorophenyl group, a benzoxazole ring, and a thiophene sulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Trifluorophenyl Group: This step can involve the use of trifluorobenzene derivatives through electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Thiophene Sulfonate Moiety: This can be done by sulfonation of a thiophene derivative followed by esterification with the benzoxazole intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic, basic, or catalytic) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The trifluorophenyl group is known to enhance the metabolic stability and bioavailability of drugs, while the benzoxazole and thiophene sulfonate moieties could contribute to specific biological activities.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors, due to its conjugated system and potential electronic properties.
Wirkmechanismus
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The trifluorophenyl group could enhance binding affinity and specificity, while the benzoxazole and thiophene sulfonate moieties could contribute to the overall pharmacophore.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazole: Lacks the thiophene sulfonate moiety.
1,2-Benzoxazol-6-yl thiophene-2-sulfonate: Lacks the trifluorophenyl group.
3-(3,4,5-Trifluorophenyl)thiophene-2-sulfonate: Lacks the benzoxazole ring.
Uniqueness
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate is unique due to the combination of its trifluorophenyl, benzoxazole, and thiophene sulfonate moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C17H8F3NO4S2 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] thiophene-2-sulfonate |
InChI |
InChI=1S/C17H8F3NO4S2/c18-12-6-9(7-13(19)16(12)20)17-11-4-3-10(8-14(11)24-21-17)25-27(22,23)15-2-1-5-26-15/h1-8H |
InChI-Schlüssel |
LOZRKFFCYIFEAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12176793.png)
![1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone](/img/structure/B12176799.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12176820.png)
![N-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12176827.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12176828.png)
![3-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12176832.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12176843.png)


![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12176853.png)
![4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12176859.png)
![2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone](/img/structure/B12176873.png)
